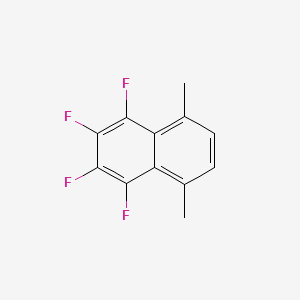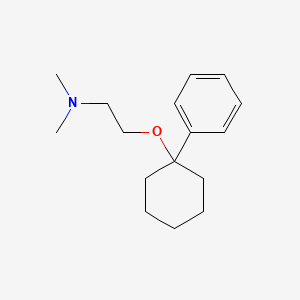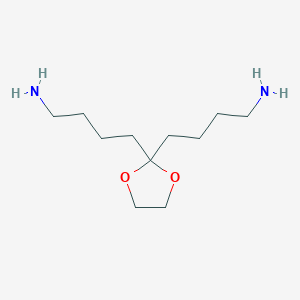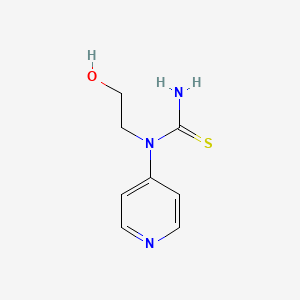
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl is a complex organic compound with a unique structure that includes a piperidine ring and a methano-isoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl typically involves multiple steps. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the piperidinyl-butynyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione: A closely related compound without the hydrochloride salt.
4,7-Methano-1H-isoindole-1,3-dione derivatives: Other derivatives with different substituents on the isoindole core.
Uniqueness
The presence of the piperidinyl-butynyl side chain and the methano-isoindole core makes 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl unique. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
39488-10-3 |
|---|---|
Molekularformel |
C18H23ClN2O2 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
4-(4-piperidin-1-ylbut-2-ynyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-15-13-6-7-14(12-13)16(15)18(22)20(17)11-5-4-10-19-8-2-1-3-9-19;/h6-7,13-16H,1-3,8-12H2;1H |
InChI-Schlüssel |
RFSQNANKQXTFHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC#CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)







![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)


![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)


